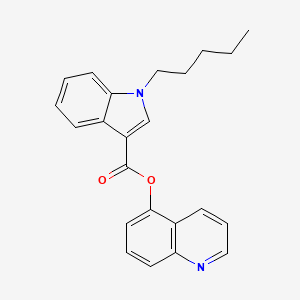

quinolin-5-yl1-pentyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PB-22 5-hydroxyquinoline isomer is a synthetic cannabinoid, structurally analogous to potent aminoalkylindoles like JWH-018. Unlike JWH-018, PB-22 5-hydroxyquinoline isomer features an 8-hydroxyquinoline moiety in place of the naphthalene group. Its physiological and toxicological properties remain largely uncharacterized, and it is primarily intended for forensic and research purposes .

Preparation Methods

The synthetic routes for PB-22 5-hydroxyquinoline isomer are not extensively documented. industrial production methods likely involve chemical synthesis, with specific reaction conditions and reagents tailored for efficient production.

Chemical Reactions Analysis

PB-22 5-hydroxyquinoline isomer may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. The major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

While limited information exists, PB-22 5-hydroxyquinoline isomer could find applications in chemistry, biology, medicine, and industry. Researchers may explore its interactions with cannabinoid receptors, potential therapeutic effects, or industrial uses.

Mechanism of Action

The exact mechanism by which PB-22 5-hydroxyquinoline isomer exerts its effects remains unknown. It likely interacts with cannabinoid receptors, affecting signaling pathways and cellular responses.

Comparison with Similar Compounds

PB-22 5-hydroxyquinoline isomer’s uniqueness lies in its structural modification compared to JWH-018. Similar compounds include PB-22 itself, as well as other synthetic cannabinoids like 5-fluoro PB-22 6-hydroxyquinoline isomer and 5-fluoro PB-22 5-hydroxyquinoline isomer . These analogs differ in the position of the ester linkage within the quinoline moiety.

Biological Activity

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that exhibits significant biological activity primarily through its interactions with cannabinoid receptors, particularly CB1 and CB2. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate has a molecular formula of C23H26N2O2 and a molecular weight of approximately 358.43 g/mol. Its structure includes a quinoline moiety linked to a pentyl chain and an indole-3-carboxylate group, which is crucial for its biological activity.

The primary mechanism of action for quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate involves:

- Agonistic Activity : The compound acts as an agonist at cannabinoid receptors CB1 and CB2, leading to the activation of various intracellular signaling pathways. This activation results in physiological effects such as analgesia, anti-inflammatory responses, and modulation of neurotransmitter release.

- Receptor Binding Affinity : Research indicates that quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate exhibits a high binding affinity for the CB1 receptor compared to the CB2 receptor, which influences its psychoactive effects .

Psychoactive Properties

Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate induces effects similar to those of tetrahydrocannabinol (THC), including:

- Euphoria

- Altered perception

- Relaxation

These effects are attributed to its interaction with the endocannabinoid system, which plays a vital role in mood regulation and sensory perception .

Analgesic and Anti-inflammatory Effects

The compound has shown potential in providing analgesic effects, making it a candidate for pain management therapies. Its anti-inflammatory properties could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis

The synthesis of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate typically involves several key steps, including:

- Formation of the Indole Core : Starting from indole derivatives through alkylation.

- Carboxylation : Introducing the carboxylic acid group at the 3-position.

- Esterification : Finalizing the structure by forming an ester bond with the quinoline moiety.

This multi-step synthesis is crucial for ensuring the desired biological activity and potency of the compound .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate:

Properties

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

quinolin-5-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3 |

InChI Key |

OSRRQNMXXGSCGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.